3-(2-methylphenyl)-1-phenyl-1H-pyrazol-5-amine
Description
3-(2-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Properties
IUPAC Name |
5-(2-methylphenyl)-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-12-7-5-6-10-14(12)15-11-16(17)19(18-15)13-8-3-2-4-9-13/h2-11H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEZETVPZYHXIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401490 | |
| Record name | 3-(2-methylphenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618092-66-3 | |
| Record name | 3-(2-methylphenyl)-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Condensation of β-Ketonitriles with Hydrazines
- The reaction mechanism involves nucleophilic attack by the terminal nitrogen of hydrazine on the carbonyl carbon of the β-ketonitrile, forming hydrazones.
- Subsequent intramolecular cyclization occurs via attack of the other nitrogen on the nitrile carbon, yielding the 5-aminopyrazole core.
- This approach allows for the introduction of various aryl groups by selecting appropriate β-ketonitriles and hydrazines.
This method has been extensively applied to synthesize 5-amino-1-heteroarylpyrazoles and related compounds, demonstrating broad substrate scope and good yields.
Specific Preparation Methods for this compound
Multi-Step Synthesis via Pyrazole Precursors
A patented process for related pyrazole derivatives (e.g., 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine) involves:
- Formation of pyrazole intermediates by reaction of phenylhydrazine with β-diketones or β-ketonitriles.
- Cyclization using reagents such as phosphorous oxychloride or Lawesson's reagent to form the pyrazole ring.
- Subsequent functional group transformations, including amination at the 5-position.
Although this patent focuses on piperazine-substituted pyrazoles, the core pyrazole formation and amination steps are analogous to those used for this compound.
Direct Amination and Cyclization
- Direct preparation of N-substituted pyrazoles from primary aromatic amines and diketones has been reported.
- The reaction is typically conducted by mixing the amine with diketone and an O-(4-nitrobenzoyl)hydroxylamine reagent under controlled heating (e.g., 85 °C).
- Workup involves extraction, washing, drying, and purification by column chromatography.
- This method allows for the direct introduction of the amino group at the 5-position of the pyrazole ring, facilitating the synthesis of compounds like this compound.
Reaction Conditions and Purification
- Solvents: Anhydrous solvents such as dioxane or dichloromethane are preferred to avoid hydrolysis of sensitive intermediates.
- Temperature: Reactions are typically performed between 50 °C and 110 °C depending on the step, with cooling phases for crystallization.
- Workup: Organic layers are washed with aqueous sodium bicarbonate or sodium chloride solutions to remove impurities.
- Purification: Crystallization from solvents like toluene or purification by column chromatography is standard to achieve high purity.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Pyrazole ring formation | β-Ketonitrile + hydrazine | 50–85 | 1–4 hours | Anhydrous conditions required |
| Cyclization | Phosphorous oxychloride or Lawesson's reagent | 50–110 | 1–2 hours | Alternative cyclization agents possible |
| Amination at 5-position | O-(4-nitrobenzoyl)hydroxylamine + amine | 85 | 2–3 hours | Followed by extraction and purification |
| Workup and purification | Washing with NaHCO3, NaCl; crystallization | 0–25 | Several hours | Drying at 40–45 °C for 15–20 hours |
Research Findings and Optimization Notes
- The use of Lawesson's reagent for cyclization improves yield and purity compared to phosphorous oxychloride, which can cause degradation and lower yields.
- Moisture control is critical; water content below 0.05% in solvents like dioxane prevents hydrolysis of acyl chlorides and other intermediates.
- Reaction monitoring by thin-layer chromatography (TLC) with 5% methanol in dichloromethane as mobile phase provides good separation of intermediates and products.
- Crystallization steps at controlled temperatures (0–5 °C) enhance product purity and facilitate isolation of the target compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazoles.
Scientific Research Applications
Pharmaceutical Development
Potential Drug Candidate
3-(2-methylphenyl)-1-phenyl-1H-pyrazol-5-amine is being investigated for its potential as a pharmaceutical agent. Its unique chemical structure allows it to interact favorably with biological targets, making it a candidate for drug development aimed at treating various diseases. Preliminary studies indicate that it may exhibit anti-inflammatory and analgesic properties , although further research is needed to elucidate its mechanisms of action and therapeutic potential .
Case Study: Anti-Cancer Activity
Research has shown that derivatives of pyrazole compounds, including this compound, display significant anti-cancer activity. For instance, studies on structurally similar compounds have demonstrated their ability to inhibit human leukemia cell lines with varying degrees of potency. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrazole ring can enhance anti-tumor efficacy against specific cancer cell lines .
Agricultural Chemistry
Role in Agrochemicals
In agricultural chemistry, this compound serves as a key intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides . These applications contribute to enhancing crop yields and providing protection against pests . The compound's ability to undergo nucleophilic substitution reactions makes it valuable in the synthesis of various agrochemical agents.
Material Science
Specialty Materials
The compound is also utilized in material science for developing specialty materials such as polymers and coatings. Its chemical properties can improve the durability and resistance of materials to environmental factors, making it suitable for applications in protective coatings and advanced materials .
Analytical Chemistry
Reagent in Analytical Techniques
In analytical chemistry, this compound acts as a reagent in various analytical techniques. It aids in the detection and quantification of other compounds, which is crucial for quality control in manufacturing processes. Its reactivity allows it to participate in diverse chemical reactions that facilitate analytical assessments .
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceutical Development | Potential drug candidate with anti-inflammatory and analgesic properties | Anti-cancer research |
| Agricultural Chemistry | Key intermediate for synthesizing herbicides and fungicides | Enhancing crop yields |
| Material Science | Used in developing polymers and coatings | Protective coatings |
| Analytical Chemistry | Acts as a reagent for detection and quantification | Quality control in manufacturing |
Mechanism of Action
The mechanism of action of 3-(2-methylphenyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets such as enzymes and receptors. For instance, in medicinal applications, the compound may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can bind to specific receptors, modulating cellular signaling pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methylphenyl)-2-selenoxo-2,3-dihydroquinazolin-4(1H)-one: This compound shares a similar structural motif but contains a selenoxo group instead of a pyrazole ring.
1-(3-(2-Methylphenyl)-4-oxo-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazides: These compounds have a quinazolinone core with similar substituents.
Uniqueness
3-(2-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine is unique due to its specific pyrazole structure, which imparts distinct chemical and biological properties
Biological Activity
3-(2-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of compounds known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.
The chemical structure of this compound can be represented as follows:
The compound features a pyrazole ring substituted with a 2-methylphenyl and a phenyl group, which influences its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-component reactions. For instance, one method includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with various aromatic aldehydes and cyanomethylene reagents to yield derivatives that exhibit enhanced biological activities .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyrazole derivatives. For example, compounds derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one showed significant cytotoxicity against various cancer cell lines. The cytotoxic effects were evaluated using assays such as the Brine-Shrimp Lethality Assay, revealing that certain derivatives had optimal cytotoxicity against both cancerous and normal cells .
Table 1: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4a | 12.5 | MDA-MB-231 (Breast) |
| 5a | 15.0 | HepG2 (Liver) |
| 7b | 10.0 | A549 (Lung) |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are notable, with several studies reporting significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from the pyrazole scaffold exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound | % Inhibition (TNF-α) | Reference Drug Inhibition (%) |
|---|---|---|
| 6b | 86.67 | Dexamethasone (70.56) |
| 7b | 78.06 | Dexamethasone (70.56) |
Antimicrobial Activity
In vitro studies have also highlighted the antimicrobial activity of these compounds against various pathogens. The minimum inhibitory concentration (MIC) values for several derivatives were found to be remarkably low, indicating potent bactericidal effects .
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Escherichia coli |
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of pyrazole derivatives in clinical settings:
- Breast Cancer Study : A study involving MDA-MB-231 cells demonstrated that treatment with specific pyrazole derivatives resulted in significant apoptosis and cell cycle arrest at low concentrations, suggesting their potential as chemotherapeutic agents .
- Inflammation Model : In a carrageenan-induced edema model in mice, selected pyrazole derivatives exhibited comparable anti-inflammatory effects to indomethacin, highlighting their potential for treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(2-methylphenyl)-1-phenyl-1H-pyrazol-5-amine, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via cyclization reactions. A common approach involves reacting substituted hydrazides with carbonyl compounds under reflux conditions. For example, phosphorous oxychloride (POCl₃) at 120°C can facilitate cyclization of intermediates like substituted benzoic acid hydrazides . Solvent-free conditions may improve yields by reducing side reactions. Post-synthesis purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) ensures high purity. Optimizing stoichiometry and reaction time (e.g., 8–12 hours) can enhance yields to >70% .
Q. Which spectroscopic techniques are most effective for characterizing this pyrazole derivative?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for the amine group) .
- NMR : ¹H NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.3–2.5 ppm). ¹³C NMR resolves carbon environments (e.g., pyrazole C5 at ~150 ppm) .
- X-ray Crystallography : Provides definitive structural validation. For example, SHELX software refines bond lengths and angles, while ORTEP-III generates visual models .
Q. How can researchers screen the biological activity of this compound?
- Methodology :
- Antibacterial Assays : Use in vitro disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare inhibition zones with standard antibiotics .
- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Include positive controls like doxorubicin .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
- Methodology : Discrepancies (e.g., unexpected tautomerism in NMR vs. X-ray) require multi-technique validation:
- Variable-Temperature NMR : Detects dynamic processes (e.g., amine proton exchange) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula.
- DFT Calculations : Simulate NMR chemical shifts to match experimental data. Tools like Gaussian09 with B3LYP/6-31G(d) basis sets are recommended .
Q. What computational strategies predict the compound’s reactivity in multi-component reactions?
- Methodology :
- Molecular Docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding with residues like Asp189 in trypsin-like proteases .
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrazole amine group often acts as a nucleophile in condensation reactions .
Q. How can researchers address challenges in crystallizing this compound for structural analysis?
- Methodology :
- Solvent Screening : Test polar (e.g., methanol) vs. non-polar (e.g., hexane) solvents for crystal growth. Slow evaporation at 4°C often improves crystal quality .
- Handling Twinning : Use SHELXL’s TWIN command to refine twinned datasets. For disordered regions, apply PART instructions to model alternative conformations .
Q. What catalytic systems enhance the compound’s utility in synthesizing heterocyclic hybrids?
- Methodology :
- MOF-Based Catalysts : UiO-66-NH₂/melamine composites enable green synthesis of spiro-oxindoles via one-pot reactions with isatin and barbituric acids. Optimize conditions (e.g., 50°C, 6 hours) for >80% yields .
- Copper(II) Phosphonates : Utilize Cu²⁺/tert-butylphosphonic acid systems to coordinate the pyrazole amine, facilitating C-N coupling in heterocycle formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
